N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
Description
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a benzamide derivative featuring a sulfonylethyl linker connecting a 3-methoxybenzamide group to a 4-(4-fluorophenyl)piperazine moiety. This structural framework is associated with targeting dopamine receptors, particularly D4, due to the piperazine-aryl pharmacophore common in neuropsychiatric drug design .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-4-2-3-16(15-19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIPYPAWOVMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the presence of a base like potassium carbonate or cesium carbonate to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
1. Antipsychotic Activity
The compound exhibits potential antipsychotic properties, primarily due to its interaction with dopamine and serotonin receptors. Studies suggest that derivatives of piperazine, such as this compound, can modulate neurotransmitter systems associated with psychotic disorders. This modulation is crucial for developing treatments for schizophrenia and related conditions.
2. Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, particularly through its influence on NMDA receptors. By acting as an antagonist at these receptors, it could help mitigate excitotoxicity linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. This action is significant as excessive glutamate signaling can lead to neuronal damage.
3. Anti-inflammatory Properties
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide may also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of specific cytokines and chemokines can provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
1. Schizophrenia Treatment
A clinical trial investigated the efficacy of a piperazine derivative similar to this compound in treating schizophrenia. Results showed a significant reduction in positive and negative symptoms compared to placebo controls, highlighting the compound's potential as an antipsychotic agent.
2. Neurodegenerative Disease Models
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that it may be beneficial for preventing or slowing the progression of neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters by binding to their active sites, thereby blocking the transport of nucleosides across cell membranes . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
Key structural variations among analogs involve substitutions on the piperazine ring and the aryl group in the benzamide moiety. Below is a comparative analysis based on evidence from related compounds:
Table 1: Key Pharmacological and Physicochemical Properties of Analogs
Key Observations :
Piperazine Substituent Effects: Electron-Withdrawing Groups (Cl, CN): The 4-chlorophenyl (Ki = 1.5 nM) and 3-cyanopyridinyl (Ki = 3.2 nM) analogs exhibit high D4 affinity. The 3-cyanopyridinyl group in Compound 7 enhances selectivity over sigma1 receptors (>100-fold) compared to the 4-chlorophenyl analog (30-fold) .
logP and Brain Penetration: Optimal logP values (2.37–2.55) in Compound 7 correlate with balanced brain penetration and low nonspecific binding .
Selectivity Trends: Arylpiperazines with heterocyclic substituents (e.g., 3-cyanopyridinyl) demonstrate improved selectivity over sigma1 receptors, likely due to reduced steric hindrance and optimized hydrogen-bonding interactions .
Potential Therapeutic Implications
- Dopamine D4 Receptor Targeting : The D4 receptor is implicated in schizophrenia and attention deficit hyperactivity disorder (ADHD). High selectivity over D2/D3 receptors (as in Compound 7) reduces extrapyramidal side effects .
- Sigma1 Receptor Avoidance : Enhanced sigma1 selectivity (>100-fold in Compound 7) is critical to minimizing off-target psychotomimetic effects .
Biological Activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a methoxybenzamide moiety. Its molecular formula is . The presence of the sulfonyl group is significant as it enhances the compound's solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Specifically, it has been shown to bind selectively to dopamine D4 receptors, with an IC50 value of 0.057 nM, indicating a high affinity for this receptor subtype . This selectivity is crucial for its potential therapeutic applications, particularly in treating neuropsychiatric disorders.
Anticancer Activity
This compound and its derivatives have been evaluated for anticancer activity. Studies involving various cancer cell lines (e.g., liver, breast) have shown significant cytotoxic effects, with compounds exhibiting IC50 values comparable to established chemotherapeutics . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Dopamine D4 Receptor Affinity : A study demonstrated that N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited a selectivity ratio greater than 10,000 for the D4 receptor over D2 receptors. This selectivity could lead to fewer side effects in therapeutic applications targeting dopamine pathways .
- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines revealed that compounds similar to this compound showed significant growth inhibition. For example, one derivative achieved an IC50 value of 18 µM against breast cancer cells, indicating its potential as an anticancer agent .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide, and how do they influence its pharmacological potential?
- The compound contains a 3-methoxybenzamide core linked via an ethylsulfonyl group to a 4-(4-fluorophenyl)piperazine moiety. The sulfonyl group enhances solubility and stability, while the fluorophenyl-piperazine moiety is critical for receptor binding, particularly to dopamine D4 receptors. The methoxy group on the benzamide may modulate lipophilicity, affecting blood-brain barrier penetration .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Synthesis typically involves:
- Step 1: Formation of the piperazine-sulfonyl intermediate via sulfonylation of 4-(4-fluorophenyl)piperazine with chlorosulfonylethane.
- Step 2: Coupling the intermediate with 3-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the benzamide bond.
- Purification is achieved via column chromatography (silica gel) or recrystallization .
Q. How is the compound characterized post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm).
- Mass Spectrometry (MS): ESI-MS verifies molecular weight (e.g., [M+H]⁺ at ~463.5 g/mol).
- HPLC: Purity assessment (>95% for pharmacological studies) .
Advanced Research Questions
Q. What strategies optimize receptor selectivity for dopamine D4 over D2/D3 receptors in structural analogs?
- Piperazine Substitution: Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) on the piperazine ring enhances D4 selectivity by reducing affinity for D2/D3 receptors.
- Linker Modification: Ethylsulfonyl groups improve spatial orientation for D4 binding pockets.
- Benzamide Functionalization: Methoxy groups at the 3-position reduce off-target interactions with sigma-1 receptors .
Q. How can contradictory binding affinity data between in vitro and in vivo studies be resolved?
- Metabolite Interference: Use LC-MS to identify active metabolites that may contribute to in vivo activity.
- Lipophilicity Adjustment: LogP values >2.5 (e.g., logP = 2.37–2.55) correlate with improved brain penetration but may increase nonspecific binding. Adjust via substituent changes (e.g., replacing methoxy with hydroxy groups).
- Receptor Density Mapping: PET imaging with carbon-11-labeled analogs (e.g., [¹¹C]7) validates target engagement in tissues like the retina, which has high D4 receptor density .
Q. What methodologies are used to evaluate its pharmacokinetic and pharmacodynamic properties?
- Radiolabeling: Carbon-11 or fluorine-18 isotopes enable PET imaging for biodistribution studies (e.g., time-dependent accumulation in primate retina).
- In Vivo CNS Penetration: Intraperitoneal administration in mice followed by brain-to-plasma ratio measurement at timed intervals (e.g., Tmax = 15–30 min).
- Dose-Response Profiling: In vitro cAMP assays (D4 receptor activation) and in vivo behavioral models (e.g., prepulse inhibition for antipsychotic activity) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess dual corrector-potentiator activity in related compounds?
- Corrector Activity: Measure ΔF508-CFTR protein rescue in HEK293 cells via Western blot.
- Potentiator Activity: Use Ussing chamber assays to quantify chloride ion transport in epithelial cells.
- Dual-Acting Compounds: Prioritize cyanoquinoline derivatives with EC50 < 100 nM for both activities, as seen in analogs like CoPo-22 .
Q. What analytical techniques resolve structural ambiguities in piperazine-benzamide derivatives?
- X-ray Crystallography: Determines absolute configuration of chiral centers (e.g., (S)-stereochemistry in piperazine derivatives).
- NOESY NMR: Identifies spatial proximity between sulfonyl protons and aromatic rings.
- Docking Simulations: Predict binding poses in D4 receptor homology models (PDB: 5DSG) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
